molecular formula C26H22FN5O2S B3012426 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1111151-35-9

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide

Katalognummer: B3012426
CAS-Nummer: 1111151-35-9
Molekulargewicht: 487.55
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C26H22FN5O2S and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide represents a complex structure with potential biological activities. This article delves into its pharmacological properties, synthesis methods, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FN5O2SC_{24}H_{24}FN_{5}O_{2}S, with a molecular weight of approximately 465.5 g/mol. The presence of the triazoloquinazoline core and fluorinated phenyl groups suggests enhanced biological activity due to their interactions with biological targets.

Antibacterial and Antifungal Properties

Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. The unique structure of this compound suggests potential applications in treating infections caused by resistant bacterial strains. Studies have shown that derivatives of triazoles often inhibit bacterial growth by interfering with DNA synthesis or function, making this compound a candidate for further pharmacological exploration .

Cytotoxicity

In vitro studies have demonstrated that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance, related triazoloquinazoline compounds showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The substitution patterns on the quinazoline core significantly influence cytotoxic activity .

The mechanism through which this compound exerts its biological effects may involve:

  • DNA Intercalation : The triazole moiety allows for intercalation into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may act as an inhibitor of topoisomerases, enzymes crucial for DNA unwinding during replication .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC50 Values (μM)Notes
Compound 16Cytotoxic2.44 (HCT-116)Most active derivative in a related study
Compound 17Cytotoxic6.29 (HepG2)Significant activity against liver cancer cells
Compound 30aAntibacterial<8 (various strains)High activity against Gram-positive bacteria
Compound 42aAntibacterial7.2 (Xanthomonas)Most active against phytopathogenic bacteria

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of triazoloquinazoline derivatives against various cancer cell lines, revealing that modifications in the side chains could enhance cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of similar compounds against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating MIC values significantly lower than traditional antibiotics .

Eigenschaften

IUPAC Name

2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O2S/c1-17-6-8-18(9-7-17)14-28-23(33)16-35-26-30-29-25-31(15-19-10-12-20(27)13-11-19)24(34)21-4-2-3-5-22(21)32(25)26/h2-13H,14-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWODNQBHEYUQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.